Dihydrolipoic Acid

Redox biology Antioxidant capacity Electrochemistry

Dihydrolipoic Acid (DHLA, CAS 462-20-4) is the reduced dithiol form of α-Lipoic Acid (LA), characterized by two free sulfhydryl (–SH) groups that confer potent reducing capacity. Unlike its oxidized disulfide counterpart LA, DHLA functions as the active electron-donating species within the LA/DHLA redox couple, exhibiting a standard reduction potential (E°') of –0.32 V.

Molecular Formula C8H16O2S2
Molecular Weight 208.3 g/mol
CAS No. 462-20-4
Cat. No. B1670606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolipoic Acid
CAS462-20-4
Synonymsdihydrolipoate
dihydrolipoic acid
dihydrolipoic acid, (+-)-isomer
dihydrolipoic acid, sodium salt
dihydrothioctic acid
Molecular FormulaC8H16O2S2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(CCS)S
InChIInChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)
InChIKeyIZFHEQBZOYJLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrolipoic Acid (CAS 462-20-4): Procurement-Grade Overview for Reduced Lipoic Acid Applications


Dihydrolipoic Acid (DHLA, CAS 462-20-4) is the reduced dithiol form of α-Lipoic Acid (LA), characterized by two free sulfhydryl (–SH) groups that confer potent reducing capacity [1]. Unlike its oxidized disulfide counterpart LA, DHLA functions as the active electron-donating species within the LA/DHLA redox couple, exhibiting a standard reduction potential (E°') of –0.32 V [2]. This dithiol carboxylic acid (C8H16O2S2, MW 208.33) is typically supplied as a racemic (±) mixture in liquid form with purity ≥97%, and is recognized for its distinct functional profile in antioxidant regeneration, metal chelation, and nanomaterial surface functionalization .

Dihydrolipoic Acid Procurement: Why Lipoic Acid (LA) or Glutathione (GSH) Are Not Functional Substitutes


Generic substitution of DHLA with α-Lipoic Acid (LA) or Glutathione (GSH) introduces fundamental functional deficits that compromise experimental reproducibility and application-specific outcomes. LA, as the oxidized disulfide form, lacks the free thiol groups required for direct electron donation to regenerate endogenous antioxidants such as vitamin C, vitamin E, and glutathione—a capacity exclusive to DHLA [1][2]. Conversely, GSH, though a thiol-based reductant, exhibits a less negative redox potential (–0.24 V vs. –0.32 V for LA/DHLA) and demonstrates markedly inferior kinetics in ascorbate regeneration and vitamin E recycling [3][4]. Moreover, DHLA's unique dithiol chelation geometry enables distinct metal-binding profiles compared to monothiols like GSH or the disulfide LA. Procurement decisions that treat these compounds as interchangeable risk compromised antioxidant network reconstitution, altered metal-chelation efficacy, and inconsistent nanomaterial surface functionalization outcomes.

Quantitative Differential Evidence: Dihydrolipoic Acid (DHLA) vs. Lipoic Acid (LA) and Glutathione (GSH)


Redox Potential: DHLA Establishes a Stronger Reducing System than Glutathione

The LA/DHLA redox couple exhibits a standard reduction potential (E°') of –0.32 V, which is 0.08 V more negative than the glutathione/glutathione disulfide (GSH/GSSG) couple at –0.24 V [1]. This more negative potential quantitatively establishes DHLA as a thermodynamically stronger reductant than GSH, the predominant endogenous thiol antioxidant in biological systems.

Redox biology Antioxidant capacity Electrochemistry

Antioxidant Regeneration Capacity: DHLA Uniquely Regenerates Endogenous Antioxidants, LA Does Not

While both DHLA and LA possess metal-chelating capacity and ROS-scavenging activity, only DHLA is capable of regenerating endogenous antioxidants including vitamin E, vitamin C, and glutathione [1]. LA, as the oxidized disulfide, lacks the free thiol groups necessary for this electron-donating regeneration function. Furthermore, DHLA regenerated greater amounts of ascorbate at a much faster rate than equivalent concentrations of GSH in murine skin homogenate assays, measured via electron spin resonance (ESR) [2].

Antioxidant network Vitamin E recycling Vitamin C regeneration

Metal Chelation Selectivity: DHLA and LA Exhibit Distinct Metal Ion Specificity

DHLA and LA display differential metal-chelating selectivity. LA provides antioxidant activity by chelating Fe²⁺ and Cu²⁺, whereas DHLA can additionally chelate Cd²⁺ [1]. Furthermore, DHLA is reported to chelate divalent metal ions including Cu²⁺, Zn²⁺, and Fe²⁺, reducing their availability for catalyzing free radical-generating reactions [2]. This distinct chelation profile stems from DHLA's dithiol structure compared to LA's cyclic disulfide.

Metal chelation Transition metal ions Heavy metal detoxification

Nanomaterial Functionalization: DHLA Provides Superior AuNP Stabilization via Thiol-Au Chemistry

In gold nanoparticle (AuNP) synthesis, DHLA acts as a superior stabilizing agent compared to conventional citrate-based methods. Under UV (311 nm) irradiation at room temperature, DHLA-directed synthesis produces ultra-stable AuNPs (DHLA@AuNPs) in approximately 10 minutes via rapid and strong binding of DHLA to the AuNP surface through thiol–Au chemistry [1]. This one-step process concurrently achieves Au³⁺ reduction, AuNP formation, and surface stabilization, with DHLA replacing citric acid molecules on the AuNP surface to produce particles with enhanced colloidal stability .

Gold nanoparticles Surface functionalization Nanomaterials synthesis

Procurement Critical Stability Consideration: DHLA Requires Strict Storage Conditions to Maintain Activity

DHLA is highly sensitive to air oxidation due to its free dithiol groups, necessitating specific procurement and storage protocols that differ substantially from the more stable oxidized LA. Vendor specifications mandate storage under inert gas at frozen temperatures (<0°C) to prevent re-oxidation of the sensitive thiol groups back to LA . In its pure form, DHLA is stable for up to 3 years at –20°C, whereas LA (oxidized form) is stable at room temperature for ≥4 years . This represents a 100% difference in storage temperature requirements and a 25% shorter shelf-life at the recommended condition.

Stability Storage conditions Oxidation sensitivity

High-Value Application Scenarios for Dihydrolipoic Acid (CAS 462-20-4) Based on Quantitative Differentiation Evidence


Cellular Antioxidant Network Reconstitution Studies Requiring Endogenous Antioxidant Regeneration

DHLA is the required compound for experimental systems designed to reconstitute or study the cellular antioxidant network, specifically when regeneration of vitamin E, vitamin C, or glutathione is the measured endpoint. As established in Section 3 Evidence Item 2, only DHLA—not LA—possesses the capacity to regenerate these endogenous antioxidants [1]. The LA/DHLA redox couple's –0.32 V potential further supports its role as a strong biological reductant [2]. LA cannot serve as a substitute in these assays due to its oxidized disulfide structure lacking free thiol groups. Furthermore, DHLA outperforms GSH in ascorbate regeneration kinetics, making it the superior choice for studies involving ascorbate-dependent vitamin E recycling [3].

Room-Temperature Synthesis of Ultra-Stable Gold Nanoparticles (AuNPs) with Thiol-Mediated Surface Functionalization

DHLA enables a one-step, room-temperature AuNP synthesis protocol that is not achievable with conventional citric acid-based thermal methods. As documented in Section 3 Evidence Item 4, DHLA acts as a stabilizing agent via rapid thiol–Au binding under UV (311 nm) irradiation at 25°C, producing DHLA@AuNPs in approximately 10 minutes [4]. This method overcomes the aggregation issues inherent in elevated-temperature thermal reduction methods and yields ultra-stable colloidal gold nanoparticles suitable for catalytic applications, including the reduction of 4-nitrophenol to 4-aminophenol .

Heavy Metal Toxicity Research Focusing on Differential Chelation Profiles (Including Cadmium and Mercury)

For investigations into heavy metal detoxification mechanisms or metal-catalyzed oxidative stress, DHLA provides a chelation profile distinct from both LA and conventional thiol-based chelators like GSH. As established in Section 3 Evidence Item 3, DHLA chelates a broader spectrum of divalent metal ions (Fe²⁺, Cu²⁺, Zn²⁺, Cd²⁺) compared to LA, with particular relevance to mercury toxicology research [5]. DHLA's dithiol structure also enables distinct thermodynamic stability in Fe(III) complexes under physiological pH conditions [6].

Stereospecific Polymerization Catalysis and Chemical Reduction Processes

DHLA functions as a polymerization catalyst for producing polymers with high degrees of stereospecificity, leveraging its dithiol structure for controlled reaction pathways . Additionally, DHLA serves as a chemical reducing agent in synthetic transformations and as a cofactor for metabolic enzymes. This industrial application domain capitalizes on DHLA's strong reducing capacity (E°' = –0.32 V) established in Section 3 Evidence Item 1, enabling reduction reactions that weaker reductants cannot achieve [2].

Technical Documentation Hub

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